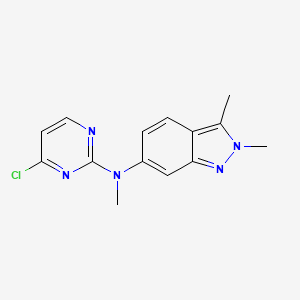![molecular formula C15H27IN2OSi B1428511 1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo- CAS No. 1257997-18-4](/img/structure/B1428511.png)
1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo-
Descripción general
Descripción
1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo- is a useful research compound. Its molecular formula is C15H27IN2OSi and its molecular weight is 406.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Oligomeric Compounds : 1,1′-Methylenebis(1H-pyrazole) derivatives, including compounds structurally related to 1H-pyrazole, are used in the synthesis of oligomeric compounds. This process involves reactions with iodine and iodic acid, leading to 4,4′-diiodo derivatives, which are then polycondensed with other compounds to form oligomers. This application is significant in developing materials with specific molecular weights exceeding 9000 (Potapov, Khlebnikov, & Vasilevskii, 2006).
Crystal Structure Analysis : The compound's derivatives are also utilized in crystallography to study molecular and supramolecular structures. For instance, the study of the title compound, C8H11N3O2, revealed specific hydrogen-bonding interactions and the formation of dimers and macrocyclic motifs (Malinkin et al., 2011).
Catalysis in Chemical Reactions : These compounds play a role in catalysis, such as in the kinetic resolution of trans-2-(1-pyrazolyl)cyclohexan-1-ol. The process involves acylation reactions and crystallization to yield enantiomerically pure products, demonstrating the compound's utility in stereoselective synthesis (Barz, Herdtweck, & Thiel, 1996).
Development of Antimycobacterial Agents : Pyrazole derivatives, including 4-iodopyrazole, have been investigated for their antimycobacterial activity. These studies aim to find new treatments for tuberculosis, with some compounds showing minimum inhibitory concentrations (MICs) superior to commonly used antituberculosis drugs (Silva et al., 2015).
Investigation of Molecular Interactions and Properties : The synthesis of 1-methyl- and 1-benzyl-3,5-dimethoxy-4-halogeno-1H-pyrazoles, including their NMR spectroscopic studies, provides insight into the molecular interactions and properties of these compounds. Such studies are crucial for understanding the behavior of these molecules in different chemical environments (Holzer & Gruber, 1995).
Role in Liquid-Phase Catalytic Epoxidation : Certain pyrazole compounds, such as Mo(2)O(4)(mu(2)-O)Cl(2)(pzH)(4), exhibit high activity in the liquid-phase catalytic epoxidation of cyclic olefins. This application is significant in organic synthesis, particularly in the development of efficient and stable catalysts for industrial processes (Pereira et al., 2007).
Use in Aqueous Suzuki−Miyaura Coupling : Pyrazole-derived carbene ligands are used in palladium(II) complexes for aqueous Suzuki−Miyaura coupling reactions. This demonstrates the compound's utility in facilitating environmentally friendly and efficient chemical processes (Han, Huynh, & Tan, 2007).
Propiedades
IUPAC Name |
tert-butyl-[4-(4-iodopyrazol-1-yl)cyclohexyl]oxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27IN2OSi/c1-15(2,3)20(4,5)19-14-8-6-13(7-9-14)18-11-12(16)10-17-18/h10-11,13-14H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCGEMFGHPBCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCC(CC1)N2C=C(C=N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27IN2OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazole, 1-[trans-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]cyclohexyl]-4-iodo- | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


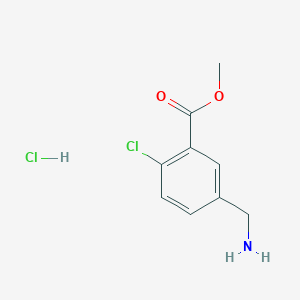
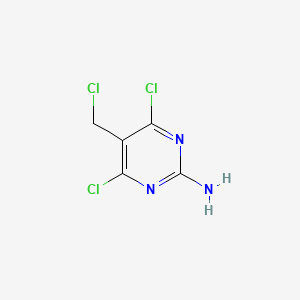
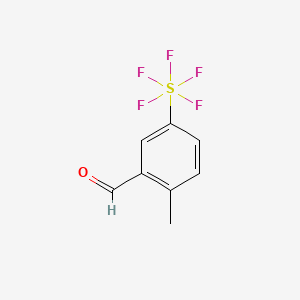
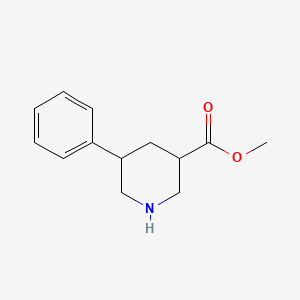

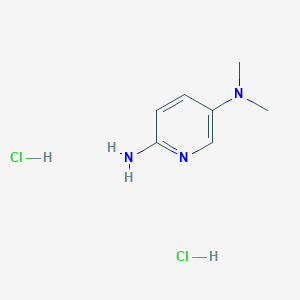


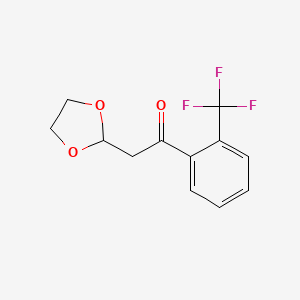
![4-Chloro-5-iodo-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1428446.png)
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B1428448.png)

